molecular formula C10H14ClN B3316013 2-(3-chlorophenyl)-N-ethylethanamine CAS No. 951912-42-8

2-(3-chlorophenyl)-N-ethylethanamine

Cat. No.: B3316013
CAS No.: 951912-42-8
M. Wt: 183.68 g/mol
InChI Key: IADUBCDPTMUTKG-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-ethylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a 3-chlorophenyl group attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-ethylethanamine typically involves the reaction of 3-chlorobenzaldehyde with ethylamine. The process can be summarized as follows:

    Condensation Reaction: 3-chlorobenzaldehyde reacts with ethylamine in the presence of a reducing agent such as sodium borohydride to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place. This method allows for better control over reaction parameters and can lead to higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-ethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: Formation of 2-(3-chlorophenyl)ethylamine.

    Substitution: Formation of 2-(3-hydroxyphenyl)-N-ethylethanamine or 2-(3-aminophenyl)-N-ethylethanamine.

Scientific Research Applications

2-(3-chlorophenyl)-N-ethylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)ethylamine: Similar structure but lacks the ethylamine chain.

    3-chlorophenylalanine: Contains a phenylalanine backbone with a chlorine substituent.

    3-chlorophenylethylamine: Similar structure but with different substituents on the phenyl ring.

Uniqueness

2-(3-chlorophenyl)-N-ethylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-chlorophenyl group with an ethylamine chain allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUBCDPTMUTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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